molecular formula C21H21N3O6 B2839073 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 891112-48-4

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2839073
CAS No.: 891112-48-4
M. Wt: 411.414
InChI Key: ZRUFLCUAKSLGBX-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H21N3O6 and its molecular weight is 411.414. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c25-20-8-14(11-24(20)15-2-4-16-19(9-15)28-6-5-27-16)23-21(26)22-10-13-1-3-17-18(7-13)30-12-29-17/h1-4,7,9,14H,5-6,8,10-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUFLCUAKSLGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and associated research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple aromatic rings and a urea functional group, contributing to its biological interactions. Its molecular formula is C21H22N2O6C_{21}H_{22}N_{2}O_{6}, with a molecular weight of approximately 398.41 g/mol. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the benzo[d][1,3]dioxole scaffold. For instance, derivatives of benzo[d][1,3]dioxole have shown significant antitumor activity against various cancer cell lines.

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have demonstrated significant antiproliferative effects in various cancer cell lines. For example, one study reported IC50 values for related compounds as low as 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells .
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed, with studies indicating that these compounds can influence mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest at specific phases, contributing to their antiproliferative effects .

Research Findings and Case Studies

A selection of studies provides insight into the biological activity of related compounds:

StudyCompoundCell LineIC50 (µM)Mechanism
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38EGFR inhibition
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-aminesHCT1161.54Apoptosis induction
Various benzo[d][1,3]dioxole derivativesMCF74.52Cell cycle analysis

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea exhibit significant anticancer properties. Studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Compounds containing the benzo[d][1,3]dioxole structure have been investigated for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including:

  • Aldol Condensation : Utilizing lithium enolate chemistry to form key intermediates.
  • Urea Formation : The final step involves the reaction of isocyanates with amines to yield the urea derivative .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted a series of benzo[d][1,3]dioxole derivatives that exhibited potent anticancer activity against human cancer cell lines. The lead compound demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic effects .

Case Study 2: Neuroprotection

In a preclinical study focusing on neurodegenerative diseases, derivatives of this compound were shown to reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to the activation of Nrf2 pathways that enhance cellular antioxidant defenses .

Q & A

Q. What are the recommended multi-step synthetic routes for synthesizing this compound, and what critical reaction conditions should be optimized?

The synthesis typically involves:

  • Cyclization of precursors : Formation of the benzo[d][1,3]dioxole moiety via catechol derivatives under acidic or oxidative conditions .
  • Coupling reactions : Use of isocyanates or carbodiimides to form the urea linkage, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity . Key optimizations include temperature control (60–80°C for coupling), solvent selection (DMF or THF for solubility), and protecting-group strategies to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the benzo[d][1,3]dioxole and dihydrobenzo[b][1,4]dioxin moieties. Aromatic proton signals (6.5–7.5 ppm) and carbonyl resonances (~170 ppm) are critical markers .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~480) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry of the pyrrolidin-5-one ring and urea linkage, though requires high-quality single crystals .

Q. What are the primary biological targets suggested for this compound based on structural analogs?

Analog studies indicate potential interactions with:

  • CNS targets : Dopamine or serotonin receptors due to the dihydrobenzo[b][1,4]dioxin scaffold .
  • Enzymes : Kinases (e.g., MAPK) or proteases via hydrogen bonding from the urea group .
  • Antimicrobial targets : Thiophene-containing analogs show activity against Gram-positive bacteria, suggesting possible membrane disruption .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies inform the optimization of this compound's pharmacological profile?

Key SAR insights include:

  • Substituent effects : Electron-withdrawing groups on the benzo[d][1,3]dioxole enhance metabolic stability but reduce solubility. For example, replacing methoxy with fluorine increases half-life in microsomal assays .
  • Linker modifications : Shorter alkyl chains between urea and dihydrobenzo[b][1,4]dioxin improve target binding (e.g., IC50_{50} reduction from 1.2 μM to 0.4 μM) .
  • Bioisosteric replacements : Substituting the pyrrolidin-5-one with a piperidinone maintains activity while reducing hepatotoxicity . Methodologically, iterative cycles of synthesis, in vitro screening (e.g., enzyme inhibition assays), and molecular docking (AutoDock Vina) are used to prioritize analogs .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy observed in preclinical studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations to address poor bioavailability .
  • Metabolic stability : Liver microsomal assays identify vulnerable sites (e.g., oxidation of the dioxole ring), guiding deuteration or fluorination .
  • Pharmacokinetic (PK) modeling : Allometric scaling from rodent data predicts human dosing, while physiologically based PK (PBPK) models reconcile interspecies differences .

Q. How can researchers design experiments to elucidate the compound's interactions with molecular targets?

  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics (konk_{on}/koffk_{off}) to purified receptors .
  • Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding motifs, though requires ~5 mg of pure compound .
  • Computational docking : Molecular dynamics simulations (AMBER or GROMACS) predict binding poses, validated by mutagenesis studies (e.g., alanine scanning) .

Q. What computational methods predict physicochemical properties relevant to drug development?

  • Density functional theory (DFT) : Calculates HOMO/LUMO energies to assess oxidative stability and reactivity .
  • Molecular dynamics : Simulates solubility in explicit solvents (e.g., water/octanol systems) to estimate logP .
  • ADMET predictors : Tools like SwissADME forecast blood-brain barrier penetration and CYP450 inhibition, guiding lead optimization .

Q. How should researchers approach polymorph screening for solid-state optimization?

  • Screening methods : Solvent evaporation (10+ solvents), thermal gradient crystallization, and slurry conversion .
  • Characterization : Differential scanning calorimetry (DSC) identifies melting points, while PXRD distinguishes polymorphic forms .
  • Stability testing : Accelerated aging (40°C/75% RH for 4 weeks) selects forms resistant to hydrate formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity between similar urea derivatives?

  • Assay standardization : Normalize data using positive controls (e.g., cisplatin for cytotoxicity) and replicate in ≥3 independent labs .
  • Structural verification : Re-characterize disputed compounds via NMR and HRMS to confirm purity and identity .
  • Meta-analysis : Use tools like RevMan to statistically aggregate results, adjusting for variables like cell line heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.